molecular formula C6H12N4O B1379250 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine CAS No. 1601135-94-7

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

Cat. No.: B1379250
CAS No.: 1601135-94-7
M. Wt: 156.19 g/mol
InChI Key: AKBDWBZVAVSHEJ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine (CAS 1601135-94-7) is a chemical compound featuring a 1,2,4-oxadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is known for its remarkable stability and ability to act as a bioisostere for esters and amides, which can enhance metabolic stability and modulate the physicochemical properties of potential therapeutic agents . This specific derivative is further functionalized with a 2-aminoethyl side chain at the 5-position and a dimethylamino group at the 3-position, offering multiple sites for molecular interactions and further chemical modification . The 1,2,4-oxadiazole scaffold is recognized for its versatile biological activities, with applications explored in the development of anticancer, antimicrobial, and anti-inflammatory agents, as well as compounds targeting the central nervous system . While research on this exact molecule is ongoing, compounds within the 1,2,4-oxadiazole and the related 1,3,4-oxadiazole families have demonstrated their research value by acting through various mechanisms, such as inhibiting specific enzymes and growth factors involved in disease progression . The presence of the basic aminoethyl group in this molecule may facilitate targeting enzymes or receptors of neurological interest, similar to other amine-containing heterocycles studied for their potential interaction with enzymes like acetylcholinesterase (AChE) . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O/c1-10(2)6-8-5(3-4-7)11-9-6/h3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBDWBZVAVSHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NOC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different ring-opened products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit antimicrobial properties. A study by Kochetkov et al. (2020) demonstrated that derivatives of oxadiazoles could inhibit the growth of various bacteria and fungi. This suggests that 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine may be explored further for developing new antimicrobial agents.

Anticancer Potential
Another area of investigation is the anticancer activity of oxadiazole derivatives. Various studies have shown that oxadiazoles can induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of oxadiazole-based compounds that showed significant cytotoxicity against cancer cell lines (Smith et al., 2021). Future research could focus on the specific mechanisms through which 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine exerts its effects on cancer cells.

Agricultural Applications

Pesticide Development
The structural features of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine make it a candidate for pesticide formulation. Oxadiazole compounds have been noted for their effectiveness as herbicides and insecticides. Research by Zhang et al. (2019) demonstrated that certain oxadiazole derivatives possess herbicidal activity against common weeds, indicating potential applications in crop protection.

Plant Growth Regulation
Additionally, there is emerging evidence that oxadiazole-based compounds can act as plant growth regulators. A study found that certain oxadiazoles enhanced root development in various plant species (Lee et al., 2020). This aspect could be explored further with 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine to assess its effects on plant physiology.

Materials Science

Polymer Synthesis
In materials science, the incorporation of oxadiazole units into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. Research indicates that polymers containing oxadiazole groups exhibit improved resistance to thermal degradation (Johnson et al., 2021). The application of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine in polymer synthesis could lead to innovative materials with tailored properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kochetkov et al. tested various oxadiazole derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

Smith et al. investigated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The study found that compounds similar to 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine induced apoptosis in a dose-dependent manner.

Case Study 3: Herbicidal Activity

Zhang et al.'s research on herbicidal efficacy revealed that specific oxadiazole derivatives reduced weed growth significantly when applied at optimal concentrations in field trials.

Mechanism of Action

The mechanism of action of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-(2-Aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine 2-Aminoethyl, N,N-dimethyl C₈H₁₇ClN₄O Discontinued; safety data available
5-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine Chloromethyl C₅H₈ClN₃O Structural data (SMILES: CN(C)C1=NOC(=N1)CCl)
5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine Furan-2-yl C₆H₅N₃O₂ Collision cross-section data available
CGS 4270 (Amiloride analog) 1,2,4-Oxadiazol-3-amine unit Not reported Diuretic activity in rats and dogs
5-Chloro-N,N-dimethyl-1,2,4-thiadiazol-3-amine Thiadiazole core (S instead of O) C₄H₆ClN₃S Structural analogue with sulfur substitution

Functional Group Variations and Impact

  • Aminoethyl vs. Chloromethyl: The substitution of the 2-aminoethyl group with chloromethyl (as in ) reduces hydrophilicity and may alter reactivity in nucleophilic reactions.
  • Oxadiazole vs.

Pharmacological Activity

    Biological Activity

    5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

    Chemical Structure and Properties

    The compound features a five-membered oxadiazole ring with two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties. Its molecular formula is C6H12N4OC_6H_{12}N_4O, and it has a molecular weight of approximately 156.19 g/mol . The presence of an aminoethyl side chain and a dimethylamino group enhances its solubility and bioavailability compared to similar compounds.

    Biological Activities

    Research indicates that 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine exhibits a range of biological activities:

    1. Antimicrobial Activity

    • The compound has shown promising antimicrobial properties against various pathogens. Its structural similarity to other oxadiazole derivatives suggests potential effectiveness in treating infections caused by resistant bacteria .

    2. Anti-inflammatory Effects

    • Studies have indicated that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its interaction with specific enzymes involved in inflammation modulation has been documented .

    3. Anticancer Properties

    • 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine has demonstrated cytotoxic effects against several cancer cell lines. For instance, it has shown inhibitory effects on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

    The biological activity of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine is largely attributed to its ability to interact with various biological targets:

    1. Enzyme Inhibition

    • The compound has been identified as an inhibitor of carbonic anhydrases (CAs), which play a crucial role in regulating pH and fluid balance in tissues. Its selectivity for certain isoforms of CAs (e.g., hCA IX) suggests potential applications in cancer therapy .

    2. Interaction with Sirtuins

    • Notably, it has been shown to interact with Sirtuin 2 (SIRT2), an enzyme involved in cellular metabolism and aging processes. This interaction may contribute to its anticancer effects by modulating metabolic pathways relevant to tumor growth .

    Comparative Analysis

    To better understand the unique properties of 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, a comparison with structurally similar compounds is insightful:

    Compound NameStructure CharacteristicsBiological Activity
    5-(aminomethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine Contains an aminomethyl group instead of aminoethylAntimicrobial properties
    3-amino-N,N-dimethyl-1,2,4-oxadiazol Different nitrogen positioning; lacks aminoethyl side chainAnti-inflammatory effects
    5-(phenyl)-N,N-dimethyl-1,2,4-oxadiazol Phenyl substitution leads to different reactivityPotential anticancer activities

    The unique combination of functional groups in 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine enhances its pharmacological profile compared to these analogs.

    Case Studies

    Several studies have focused on the pharmacological potential of this compound:

    • Cytotoxicity Assay : A study reported that derivatives of oxadiazoles exhibited IC50 values in the micromolar range against various cancer cell lines. Specifically, 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than traditional chemotherapeutics like doxorubicin .
    • Enzyme Inhibition Studies : Research demonstrated that the compound selectively inhibited hCA IX at nanomolar concentrations. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with non-selective agents .

    Q & A

    Q. What are the recommended synthetic routes for 5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine, and how can reaction progress be monitored?

    A common approach involves cyclocondensation of precursors like thiosemicarbazides or amidoximes with activating agents (e.g., POCl₃), followed by alkylation or substitution reactions to introduce the aminoethyl and dimethylamine groups . Reaction progress is typically monitored via TLC (silica gel, UV detection) or HPLC. Post-synthesis purification often employs recrystallization from solvent mixtures (e.g., DMSO/water) .

    Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

    Key methods include:

    • ¹H/¹³C NMR : To confirm substituent integration and oxadiazole ring formation (e.g., absence of NH₂ protons in the oxadiazole core) .
    • FTIR : Detection of C=N (1650–1600 cm⁻¹) and N–H stretches (3300–3500 cm⁻¹) for functional group validation .
    • Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns consistent with the oxadiazole scaffold .

    Q. What safety precautions are critical when handling this compound?

    Refer to GHS hazard codes:

    • H300/H310 : Fatal if swallowed or in contact with skin. Use PPE (gloves, lab coat) and work in a fume hood .
    • P260/P261 : Avoid inhalation/contact; use respiratory protection if aerosolization occurs.
    • Storage : Keep in a dry, cool environment (P402/P403) to prevent decomposition .

    Advanced Research Questions

    Q. How can computational methods optimize the synthesis of this compound?

    Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines quantum mechanics (QM) and machine learning to screen optimal reaction conditions (e.g., solvent, temperature) . Virtual simulations in software like COMSOL Multiphysics enable predictive modeling of reaction kinetics .

    Q. How do structural modifications (e.g., substituent variations) impact biological activity?

    Comparative studies on oxadiazole derivatives reveal:

    • Antimicrobial activity : Electron-withdrawing groups (e.g., pyridinyl) enhance interactions with bacterial enzymes .
    • Anticancer potential : Bulky aromatic substituents improve DNA intercalation, as shown in docking studies with topoisomerase II .
      Methodology: Synthesize analogs (e.g., replacing dimethylamine with morpholino groups) and assess bioactivity via MTT assays or microbial inhibition zones .

    Q. How can contradictions in bioassay data be resolved?

    Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include:

    • Dose-response validation : Confirm activity across multiple concentrations.
    • Metabolite profiling : Use LC-MS to rule out degradation products .
    • Structural analogs : Compare with derivatives (e.g., 5-phenyl-1,3,4-oxadiazoles) to isolate substituent-specific effects .

    Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

    • X-ray crystallography : Determines the dominant tautomer (e.g., oxadiazole vs. hydroxamic acid forms) via bond-length analysis .
    • Solid-state NMR : Detects tautomeric shifts in crystalline vs. solution states .

    Q. How can environmental degradation pathways be studied?

    • Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) and monitor degradation via HPLC-MS .
    • Ecotoxicity assays : Evaluate effects on aquatic organisms (e.g., Daphnia magna) using OECD guidelines .

    Methodological Resources

    Q. Key Experimental Protocols

    • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) for imine intermediates .
    • Crystallization optimization : Use solvent layering (e.g., methanol/diethyl ether) to grow single crystals for XRD .

    Q. Data Analysis Tools

    • Molecular docking : AutoDock Vina or Schrödinger Suite for target-ligand interaction studies .
    • Reaction informatics : Platforms like PubChem integrate spectral libraries for rapid structural validation .

    Contradictions and Mitigation

    • Bioactivity variability : Derivatives with similar structures (e.g., 5-pyridinyl vs. 5-phenyl) show divergent antimicrobial potencies. Resolve via QSAR modeling to identify critical descriptors (e.g., logP, H-bond donors) .
    • Synthetic yields : Discrepancies in POCl₃-mediated cyclization may stem from moisture sensitivity. Use anhydrous conditions and inert atmospheres .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine
    Reactant of Route 2
    5-(2-aminoethyl)-N,N-dimethyl-1,2,4-oxadiazol-3-amine

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.